molecular formula C13H9Br B047209 2-Bromofluorene CAS No. 1133-80-8

2-Bromofluorene

Cat. No. B047209
CAS RN: 1133-80-8
M. Wt: 245.11 g/mol
InChI Key: FXSCJZNMWILAJO-UHFFFAOYSA-N
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Patent
US07445825B2

Procedure details

1-(7-bromo-9H-fluoren-2-yl)-ethanone is prepared by the reaction of 2-bromofluorene (available from Aldrich Chemical Company, Milwaukee, Wis.) with acetic anhydride/AlCl3/nitrobenzene according to Tsuno et al., Bull. Chem. Soc. Jpn., 51, 601-607 (1978), incorporated herein by reference.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic anhydride AlCl3 nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.[C:15](OC(=O)C)(=[O:17])[CH3:16].[Al+3].[Cl-].[Cl-].[Cl-].[N+](C1C=CC=CC=1)([O-])=O>>[Br:1][C:2]1[CH:3]=[C:4]2[C:12]([C:11]3[CH:10]=[CH:9][C:8]([C:15](=[O:17])[CH3:16])=[CH:7][C:6]=3[CH2:5]2)=[CH:13][CH:14]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2CC3=CC=CC=C3C2C=C1
Name
acetic anhydride AlCl3 nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O.[Al+3].[Cl-].[Cl-].[Cl-].[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=3C=CC(=CC3CC2=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.